

Biological activity of 4-(2-Phenoxyethyl)morpholine

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Compound of Interest

Compound Name: 4-(2-Phenoxyethyl)morpholine

CAS No.: 1209-10-5

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An In-Depth Technical Guide to the Biological Activity of 4-(2-Phenoxyethyl)morpholine and its Congeners

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Introduction: The Morpholine Scaffold as a Privileged Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately high number of successful therapeutic agents. These are known as "privileged structures" for their ability to interact with a wide range of biological targets in a specific and potent manner. The morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, is a quintessential example of such a scaffold.[1][2][3] Its unique physicochemical properties, including a pKa that enhances aqueous solubility and a flexible conformation, make it an invaluable component in the design of drugs, particularly those targeting the central nervous system (CNS).[4][5]

This guide focuses on **4-(2-Phenoxyethyl)morpholine**, a specific derivative that embodies the core structural features of this chemical class. While extensive public data on this exact molecule is limited, its structure serves as an excellent archetype to explore the vast biological potential of phenoxyethyl-morpholine derivatives and the broader morpholine family. We will delve into the established biological activities of its close analogs, providing a robust, scientifically grounded framework for researchers and drug development professionals to understand and investigate this promising chemical space. The narrative will focus on the causal relationships between molecular structure, mechanism of action, and validated experimental protocols for assessing biological activity.

Physicochemical Properties of 4-(2-Phenoxyethyl)morpholine	
Molecular Formula	C ₁₂ H ₁₇ NO ₂
Molecular Weight	207.27 g/mol [6]
CAS Number	1209-10-5[6]
Class	Morpholine Derivative

Part 1: Central Nervous System (CNS) Activity - The Primary Frontier

The morpholine ring is a recurring motif in CNS-active drugs due to its ability to impart a balanced lipophilic-hydrophilic profile, which is critical for crossing the blood-brain barrier (BBB).[4][7] Its weakly basic nitrogen atom and flexible chair-like conformation allow it to engage in diverse interactions with neurological targets. The primary activities investigated for morpholine-containing compounds are the inhibition of key enzymes involved in neurotransmitter metabolism.

Monoamine Oxidase (MAO) Inhibition

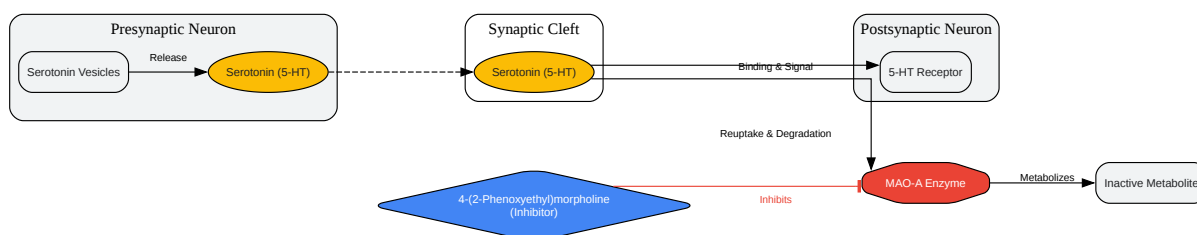
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[8] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, a proven strategy for treating depression and neurodegenerative disorders such as Parkinson's

disease.[8] Numerous morpholine derivatives have been identified as potent MAO inhibitors.[9][10] For instance, the FDA-approved antidepressant Moclobemide features a morpholine ring and functions as a reversible inhibitor of MAO-A.[8][10]

The therapeutic rationale is that by inhibiting MAO, the breakdown of key neurotransmitters is reduced, alleviating symptoms associated with their deficiency. The selectivity for MAO-A versus MAO-B is a critical parameter in drug design, as MAO-A inhibition is more closely linked to antidepressant effects, while MAO-B inhibition is a primary strategy for Parkinson's disease to preserve dopamine levels.[8]

Hypothetical Mechanism: MAO-A Inhibition

The diagram below illustrates the proposed mechanism. The morpholine-containing compound binds to the active site of the MAO-A enzyme, preventing it from metabolizing its substrate, serotonin. This leads to an accumulation of serotonin in the synaptic cleft, enhancing neurotransmission.



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Caption: MAO-A inhibition by a morpholine compound increases serotonin levels.

Cholinesterase (AChE/BChE) Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline.[11] Acetylcholinesterase

(AChE) and butyrylcholinesterase (BChE) are the enzymes that hydrolyze ACh in the synapse. Inhibiting these enzymes is a cornerstone of symptomatic treatment for Alzheimer's disease. [11] A significant body of research has focused on designing morpholine derivatives as potent cholinesterase inhibitors.[4][7][10]

Kinetic analysis of novel morpholine-based chalcones has shown them to be potent, reversible, and selective inhibitors of AChE.[10][12][13] The structure-activity relationship (SAR) studies often reveal that the morpholine moiety acts as a critical pharmacophore, interacting with the enzyme's active site to block substrate entry.[11]

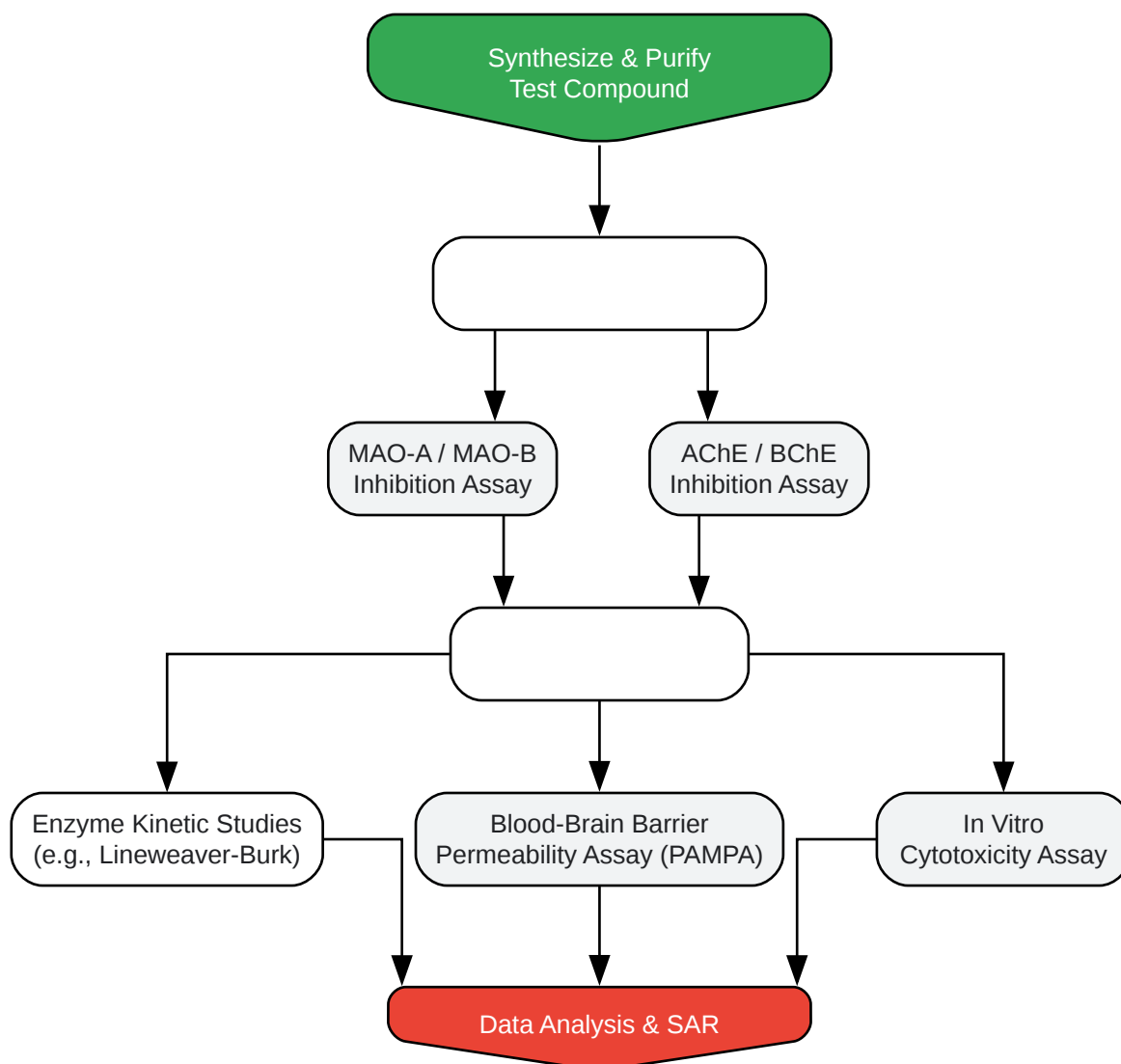
Biological Activity of Representative Morpholine Derivatives			
Compound Class	Target Enzyme	Activity	Reference
Morpholine-based Chalcone (MO1)	MAO-B	IC50 = 0.030 μ M	[12][13]
Morpholine-based Chalcone (MO5)	AChE	IC50 = 6.1 μ M	[12][13]
4-N-phenylaminoquinoline-morpholine (11g)	AChE	IC50 = 1.94 μ M	[11]
4-N-phenylaminoquinoline-morpholine (11g)	BChE	IC50 = 28.37 μ M	[11]

Part 2: Framework for Experimental Validation

To rigorously assess the biological activity of **4-(2-Phenoxyethyl)morpholine** or its novel analogs, a series of validated in vitro assays are essential. The following protocols are standard in the field and provide a self-validating system for generating reliable and reproducible data.

Experimental Workflow Overview

The logical flow for testing a novel compound like **4-(2-Phenoxyethyl)morpholine** for neuro-active potential involves a tiered approach, starting with primary enzyme inhibition assays and progressing to cellular or more complex models like BBB permeability.



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Caption: Tiered workflow for evaluating the neuro-pharmacological potential.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method, which measures the activity of AChE by quantifying the formation of thiocholine as ACh is hydrolyzed.

Causality: The rationale is to measure the rate of a colorimetric reaction product generated by the enzyme. An effective inhibitor will slow this rate in a dose-dependent manner, allowing for the calculation of an IC50 value.

Methodology:

- Reagent Preparation:
 - Prepare a 100 mM sodium phosphate buffer (pH 8.0).
 - Prepare stock solutions of Acetylthiocholine iodide (ATCI), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), and the test compound (e.g., **4-(2-Phenoxyethyl)morpholine**) in buffer or a suitable solvent like DMSO.
 - Prepare a solution of AChE enzyme from a commercial source (e.g., from electric eel) in the phosphate buffer.
- Assay Procedure (96-well plate format):
 - To each well, add 25 μL of the test compound at various concentrations (typically a serial dilution). For the control, add 25 μL of the buffer/solvent.
 - Add 125 μL of DTNB solution to all wells.
 - Add 50 μL of the AChE enzyme solution to all wells.
 - Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
 - Initiate the reaction by adding 25 μL of the ATCI substrate solution to all wells.
 - Immediately begin reading the absorbance at 412 nm every 60 seconds for 15-20 minutes using a microplate reader.
- Data Analysis:
 - Calculate the rate of reaction (V) for each concentration of the inhibitor (change in absorbance per minute).

- Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = $[(V_{\text{control}} - V_{\text{inhibitor}}) / V_{\text{control}}] * 100$.
- Plot the % Inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Protocol: In Vitro Blood-Brain Barrier (PAMPA) Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular permeability across the BBB.

Causality: This assay models the BBB using a lipid-infused artificial membrane. A compound's ability to diffuse from a donor compartment to an acceptor compartment provides a reliable estimate of its potential to cross the BBB in vivo. This is a critical parameter for any CNS drug candidate.[\[11\]](#)

Methodology:

- System Setup:
 - Use a 96-well filter plate (donor plate) and a matching 96-well acceptor plate.
 - Coat the filter membrane of the donor plate with a brain lipid extract dissolved in a solvent like dodecane.
- Assay Procedure:
 - Fill the wells of the acceptor plate with a phosphate buffer solution (pH 7.4).
 - Prepare solutions of the test compound in the same buffer. Add these solutions to the wells of the lipid-coated donor plate.
 - Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
 - Incubate the "sandwich" plate system at room temperature for 4-18 hours without shaking.

- Quantification and Analysis:
 - After incubation, carefully separate the plates.
 - Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
 - Calculate the effective permeability (Pe) for the compound using the following equation:
$$Pe = - [\ln(1 - C_A / C_{eq})] * (V_D * V_A) / ((V_D + V_A) * A * t)$$
 Where:
 - C_A is the concentration in the acceptor well.
 - C_{eq} is the equilibrium concentration.
 - V_D and V_A are the volumes of the donor and acceptor wells.
 - A is the filter area.
 - t is the incubation time.
 - Compare the Pe value to those of standard compounds with known BBB permeability (e.g., high permeability: propranolol; low permeability: atenolol) to classify the test compound.

Conclusion and Future Directions

The **4-(2-Phenoxyethyl)morpholine** structure represents a promising starting point for the exploration of novel therapeutics, particularly for CNS disorders. The extensive body of literature on related morpholine derivatives strongly suggests that this chemical class possesses significant potential for modulating key neurological targets, including monoamine oxidases and cholinesterases.^{[4][7]} The morpholine ring is not merely a passive scaffold but an active contributor to the pharmacokinetic and pharmacodynamic profile of a molecule, enhancing its drug-like properties.^{[3][5]}

Future research should focus on the systematic synthesis and evaluation of derivatives of **4-(2-Phenoxyethyl)morpholine**. By applying the experimental frameworks detailed in this guide, researchers can efficiently determine IC₅₀ values, elucidate mechanisms of action through kinetic studies, and predict CNS bioavailability. This structured approach, grounded in

established biochemical and pharmacological principles, will be instrumental in unlocking the full therapeutic potential of this privileged chemical scaffold.

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